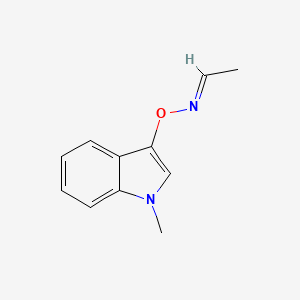

Acetaldehyde O-(1-methyl-1H-indol-3-yl) oxime

Description

Acetaldehyde O-(1-methyl-1H-indol-3-yl) oxime is an oxime derivative featuring an acetaldehyde moiety linked via an oxime group (-N-O-) to a 1-methylindole ring.

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

(E)-N-(1-methylindol-3-yl)oxyethanimine |

InChI |

InChI=1S/C11H12N2O/c1-3-12-14-11-8-13(2)10-7-5-4-6-9(10)11/h3-8H,1-2H3/b12-3+ |

InChI Key |

FMLDMOBPNSHIHA-KGVSQERTSA-N |

Isomeric SMILES |

C/C=N/OC1=CN(C2=CC=CC=C21)C |

Canonical SMILES |

CC=NOC1=CN(C2=CC=CC=C21)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetaldehyde O-(1-methyl-1H-indol-3-yl) oxime typically involves the reaction of indole-3-acetaldehyde with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the oxime group. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde O-(1-methyl-1H-indol-3-yl) oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The compound can undergo substitution reactions, particularly at the indole ring, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various indole derivatives, amines, and nitriles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of Acetaldehyde O-(1-methyl-1H-indol-3-yl) oxime

The synthesis of this compound typically involves a condensation reaction between 1-methylindole-3-carbaldehyde and hydroxylamine hydrochloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the oxime functional group.

Synthesis Reaction Overview

The general reaction can be summarized as follows:

Biological Activities

This compound exhibits various biological activities that make it a candidate for further research in pharmacology.

Antimicrobial Activity

Studies have demonstrated that derivatives of indole compounds possess antimicrobial properties. This compound has shown promising activity against several bacterial strains, indicating its potential use in developing new antimicrobial agents .

Enzyme Inhibition

Research on similar compounds has indicated that they can inhibit specific enzymes, such as urease. Urease inhibitors are particularly valuable in treating conditions like kidney stones and certain types of gastric ulcers . Case studies have shown that the oxime derivatives can effectively reduce urease activity, suggesting a therapeutic application in managing urea-related disorders.

Pharmaceutical Applications

The unique chemical structure of this compound allows for modifications that can enhance its pharmacological properties.

Drug Development

Due to its biological activities, this compound is being explored for its potential as a lead compound in drug development. The indole moiety is known for its presence in many bioactive molecules, making it an attractive target for medicinal chemistry .

Case Study: Anticancer Properties

A study investigated the anticancer effects of indole derivatives, including this compound. The results indicated that these compounds could induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .

Agricultural Applications

In addition to pharmaceutical uses, this compound may have applications in agriculture.

Pesticidal Activity

Research has suggested that certain indole derivatives exhibit pesticidal properties. This compound could potentially be developed into a natural pesticide due to its ability to disrupt pest metabolism or growth .

Mechanism of Action

The mechanism of action of Acetaldehyde O-(1-methyl-1H-indol-3-yl) oxime involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Acetaldehyde O-(1-methyl-1H-indol-3-yl) Oxime and Analogous Compounds

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Toxicity and Handling

- Acetaldehyde O-(1-methylindol-3-yl) oxime : Expected to share hazards with acetaldehyde oxime (skin/eye irritation, respiratory sensitization) .

- Acetaldehyde oxime : Requires storage away from oxidizers and strong acids; flammable .

- Indole-based oximes: Limited toxicity data, but indole derivatives often exhibit moderate toxicity profiles .

Research Findings and Innovations

- Antioxidant Activity: Indole-oxime derivatives like N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide show significant radical-scavenging activity, attributed to the oxime group’s redox properties .

- Synthetic Efficiency : The use of TS-1/H2O2 systems for acetaldehyde ammoximation highlights the role of NH2OH as a key intermediate, improving reaction yields .

- Analytical Detection : GC-FTIR and HPLC-UV methods enable precise quantification of oxime derivatives in complex matrices (e.g., polyethylene glycol) .

Biological Activity

Introduction

Acetaldehyde O-(1-methyl-1H-indol-3-yl) oxime is a compound of interest in medicinal chemistry due to its unique structural features, which combine an acetaldehyde moiety with an oxime functional group linked to a methyl-substituted indole. This structure suggests potential biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- Indole Ring : A common scaffold in many biologically active compounds.

- Oxime Functional Group : Known for its reactivity and potential biological interactions.

The presence of the methyl group at the 1-position of the indole ring may enhance its lipophilicity and biological activity compared to unsubstituted indoles.

Antimicrobial Properties

Research indicates that oxime derivatives, including this compound, may exhibit significant antimicrobial properties. For instance, studies have shown that certain indole derivatives possess activity against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or inhibition of critical enzymes.

Anticancer Activity

Indole derivatives are recognized for their anticancer properties. This compound may inhibit specific enzymes involved in cell proliferation. Preliminary studies suggest that it could act as a kinase inhibitor, affecting pathways crucial for cancer cell growth. For example, oximes have been reported to inhibit over 40 different kinases, including those involved in oncogenic signaling pathways .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity is also noteworthy. Indole derivatives have been studied for their ability to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX). This could position this compound as a candidate for treating inflammatory conditions.

Synthesis Methods

This compound can be synthesized through various methods involving the reaction of acetaldehyde with hydroxylamine in the presence of suitable catalysts or bases. Optimizing reaction conditions such as temperature and pH is crucial for maximizing yield and purity.

Mechanistic Studies

Computational studies and molecular docking analyses provide insights into the interactions between this compound and biological targets. These studies can predict binding affinities and elucidate the mechanisms underlying its biological activities.

Example 1: Antimicrobial Testing

In a study evaluating various indole derivatives for antimicrobial activity, this compound was tested against several bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Example 2: Anticancer Activity Assessment

A series of in vitro assays were conducted to assess the anticancer properties of this compound on human cancer cell lines. The compound demonstrated dose-dependent inhibition of cell proliferation, with IC50 values indicating promising efficacy compared to standard chemotherapeutic agents.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Indole-3-acetic acid | Plant hormone; involved in growth regulation | Growth modulation in plants |

| 5-Hydroxyindole | Serotonin precursor | Neurobiological effects |

| Acetaldehyde O-(5-methoxyindol-3-yl) oxime | Methoxy substitution enhances reactivity | Antimicrobial and anticancer properties |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Acetaldehyde O-(1-methyl-1H-indol-3-yl) oxime, and how do reaction conditions influence yield and purity?

- The compound can be synthesized via condensation of 1-methyl-1H-indole-3-carbaldehyde with hydroxylamine hydrochloride in ethanol under reflux. Optimization of pH, temperature, and reaction time is critical to minimize side products like imine derivatives. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the oxime .

- Key Data : In analogous indole-oxime syntheses, yields of 65–85% are achieved with ethanol as solvent at 70–80°C for 6–8 hours .

Q. How can the molecular structure of this oxime be validated experimentally and theoretically?

- X-ray crystallography is the gold standard for bond length and angle validation (e.g., C=N bond ~1.29 Å, N–O bond ~1.40 Å). Computational methods like DFT (B3LYP/6-311++G(d,p)) align closely with experimental data, with deviations <2% for bond angles and <0.02 Å for bond lengths .

- Spectroscopic validation : IR peaks at ~1665 cm⁻¹ (C=N) and ~945 cm⁻¹ (N–O) confirm oxime formation. NMR (¹H/¹³C) identifies indole proton environments (e.g., H3 indole proton at δ ~7.2 ppm) .

Q. What safety protocols are essential when handling this compound?

- Store in airtight containers away from oxidizers (e.g., nitrates) and strong acids to prevent violent reactions. Use grounded equipment and non-sparking tools to avoid ignition. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory due to skin/eye irritation risks .

- Spill management: Absorb with vermiculite/sand, seal in containers, and ventilate the area. Decontaminate exposed skin with soap/water immediately .

Q. Which analytical techniques are suitable for detecting and quantifying this oxime in reaction mixtures?

- GC-MS with PFBHA derivatization detects carbonyl oximes via characteristic fragmentation patterns (e.g., m/z 181 for PFBHA-aldehyde adducts). HPLC-UV (λ = 254–280 nm) quantifies purity, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Advanced Research Questions

Q. How do computational methods predict the reactivity and regioselectivity of this oxime in cycloaddition reactions?

- Frontier Molecular Orbital (FMO) analysis identifies the oxime’s HOMO localization at the N–O group, favoring 1,3-dipolar cycloaddition with electron-deficient alkynes. DFT transition-state modeling predicts isoxazoline formation with regioselectivity >90% under catalytic conditions .

- Case Study : Nitrile oxide intermediates (generated via chlorination-oxidation) react with acetylenes to yield heterocycles like isoxazoles, critical in drug discovery .

Q. What role does this oxime play in enzymatic pathways, particularly in plant or microbial systems?

- In Arabidopsis, homologs of CYP71 enzymes catalyze the conversion of indole-3-acetaldehyde oxime to aci-nitro compounds, precursors of defense metabolites like glucosinolates. NADPH-dependent cytochrome P450 reductases facilitate electron transfer during oxidation .

- Mechanistic Insight : The oxime’s E/Z isomerization affects substrate binding in enzyme active sites, altering product profiles .

Q. How do dynamic interconversions (E/Z isomerization) of this oxime impact its stability and applications in synthesis?

- GC-FTIR studies reveal temperature-dependent isomerization, with E→Z conversion above 60°C. Kinetic studies show activation energy barriers of ~50 kJ/mol, requiring chiral catalysts for selective stabilization. Isomer ratios influence reactivity in nucleophilic substitutions .

- Implications : Z-isomers exhibit higher electrophilicity, enabling regioselective alkylation at the oxime oxygen .

Q. Can this oxime serve as a ligand in coordination chemistry, and what are its binding modes?

- The oxime’s N and O atoms act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺). Single-crystal XRD of Cu complexes shows square-planar geometry with bond lengths of Cu–N ≈ 1.95 Å and Cu–O ≈ 1.98 Å. These complexes exhibit catalytic activity in oxidation reactions .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time by 40% while maintaining yield .

- Advanced Characterization : Combine SC-XRD with Hirshfeld surface analysis to map intermolecular interactions (e.g., C–H···π contacts in crystal packing) .

- Toxicity Screening : Prioritize Ames testing for mutagenicity and zebrafish models for acute toxicity, given the lack of chronic hazard data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.